N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine
Description
Properties
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-7-13-20(14-8-16)30(27,28)23-22(25-15-17-5-3-2-4-6-17)29-21(26-23)18-9-11-19(24)12-10-18/h2-14,25H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLJIPDALFPTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with tosyl chloride and an appropriate base to yield the desired oxazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Amine Position: The target and compounds are oxazol-5-amine derivatives, while compounds are oxazol-2-amine isomers.
- Position 4 : Tosyl groups ( and target) introduce strong electron-withdrawing effects, unlike benzyl or chlorobenzyl groups in .
- Position 2 : Chlorophenyl (target), thienyl (), and furyl () substituents modulate electronic density and steric bulk.
Physical Properties and Solubility
Melting points and solubility trends inferred from analogs:
Analysis :
- Tosyl and sulfonyl groups increase polarity, likely reducing solubility in nonpolar solvents.
- Chlorine substituents (e.g., ’s 5e) moderately elevate melting points compared to non-halogenated analogs .
Spectroscopic and Analytical Data
Spectral data from ’s oxazol-2-amine derivatives provide benchmarks for comparison:
| Compound () | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 5b | 5.12 (CH₂), 6.8–7.4 (Ar) | 69.3 (CH₂), 148.7 (C=N) | 1650 (C=N) |
| 5e | 5.18 (CH₂), 7.2–7.6 (Ar) | 70.1 (CH₂), 149.2 (C=N) | 1655 (C=N) |
Inferences for Target Compound :
- The tosyl group’s sulfonyl moiety would likely cause downfield shifts in adjacent protons (δ > 7.5 ppm) and carbons in ¹H/¹³C NMR.
- IR stretching frequencies for C=N (1650–1660 cm⁻¹) and S=O (1150–1250 cm⁻¹) would dominate .
Reactivity and Chemical Stability
- Tosyl Group : Acts as a leaving group, making the target compound more reactive in nucleophilic substitutions than benzyl-substituted analogs ().
- Thienyl vs. Chlorophenyl : Thiophene () may engage in π-stacking interactions, whereas 4-chlorophenyl (target) offers steric hindrance and electronic effects for regioselective reactions.
- 5-Amine Position : Enhances susceptibility to electrophilic aromatic substitution compared to 2-amine derivatives .
Biological Activity
N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions, typically starting from readily available precursors. The compound can be synthesized through cyclodehydration methods that yield oxazole derivatives. For instance, the reaction of appropriate benzyl and chlorophenyl derivatives with tosylating agents leads to the formation of the desired oxazole structure with high yields .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including this compound. Qualitative screening against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis revealed significant growth inhibition zones. Specifically, compounds similar to this compound exhibited inhibition zones ranging from 8 mm to 15 mm against these strains .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 9 |
| Bacillus subtilis | 8 | |
| Enterococcus faecium | 15 |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research indicates that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways that are crucial for cancer cell survival and proliferation. For instance, studies have shown that modifications in the benzyl moiety can enhance potency against certain cancer targets, including P2X(7) receptors, which are implicated in cancer progression .
Case Studies
- Case Study on Antimicrobial Efficacy : A study assessed the efficacy of N-benzyl derivatives against a panel of bacterial strains. The results indicated that specific substitutions on the benzyl ring significantly enhanced antimicrobial activity, suggesting that structural modifications can lead to more potent compounds .
- Anticancer Activity Assessment : Another investigation focused on evaluating the cytotoxic effects of N-benzyl derivatives on lung and breast cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Toxicity and Safety Profile
While evaluating the biological activity, it is crucial to consider the toxicity profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, further studies are needed to fully characterize its safety profile in vivo. Comparative studies with other known compounds suggest that while some oxazoles exhibit higher toxicity, N-benzyl derivatives maintain a favorable safety margin .
Q & A
Q. What are common synthetic routes for N-benzyl-2-(4-chlorophenyl)-4-tosyloxazol-5-amine?
The synthesis typically involves multi-step protocols, including condensation reactions to assemble the oxazole core. For example, the oxazole ring can be formed via cyclization of precursors such as α-tosyl ketones and benzyl-substituted amines. A related method for structurally similar compounds employs Schiff base formation (e.g., condensation of aldehydes with amines) followed by tosylation . Multi-component reactions (MCRs) are also viable, leveraging reagents like 4-chlorobenzaldehyde, benzylamine derivatives, and tosyl chloride under controlled conditions .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its 3D structure. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, providing bond lengths, angles, and torsion angles critical for confirming regiochemistry and stereoelectronic effects . For instance, analogous oxazole derivatives with tosyl groups have been resolved using SHELX workflows, ensuring accurate placement of bulky substituents like the 4-chlorophenyl moiety .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) confirms substitution patterns and regiochemistry. For example, the benzyl group’s protons appear as distinct multiplets in ¹H NMR, while the tosyl group’s methyl resonance is a singlet near δ 2.4 ppm. Mass spectrometry (MS) with high-resolution instruments (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The electron-withdrawing tosyl and 4-chlorophenyl groups lower the LUMO energy, enhancing electrophilicity. Correlation-energy functionals (e.g., Colle-Salvetti) refine these predictions by accounting for electron correlation effects . Such analyses guide rational modifications for applications in catalysis or drug design .
Q. What strategies optimize docking studies to evaluate this compound’s biological targets?
AutoDock4 or AutoDockTools4 enables flexible receptor docking, critical for simulating interactions with enzymes like kinases or GPCRs. Partial flexibility in sidechains (e.g., active-site residues) improves pose prediction accuracy. For example, cross-docking experiments with HIV protease analogs validate scoring functions for ligand-receptor binding . Covalent docking protocols may also apply if the tosyl group participates in nucleophilic substitution .
Q. How are structure-activity relationships (SARs) investigated for this compound in medicinal chemistry?
SAR studies involve synthesizing analogs (e.g., replacing the tosyl group with sulfonamides or altering benzyl substituents) and testing bioactivity. High-throughput screening against cancer cell lines (e.g., NCI-60 panel) identifies cytotoxic profiles. Computational QSAR models link substituent effects (e.g., Hammett σ values for 4-chlorophenyl) to activity trends . For instance, thiazole analogs with similar substituents show antitumor activity via tubulin inhibition .
Q. What crystallographic challenges arise when analyzing this compound’s polymorphs?
Polymorphism is influenced by the bulky tosyl group and benzyl stacking. High-resolution synchrotron data may resolve disorder in the tosyl moiety. Thermal ellipsoid analysis (via PLATON) detects anisotropic displacement, while Hirshfeld surfaces map intermolecular interactions (e.g., C–H···O hydrogen bonds) driving crystal packing .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for tosylation to avoid hydrolysis.
- Computational Workflows : Validate DFT geometries with crystallographic data to ensure accuracy.
- Biological Assays : Use positive controls (e.g., paclitaxel for tubulin inhibition) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
